Hippuryl-Arg

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Enzyme Activity Studies

One of the primary applications of H-L-Arg lies in its use as a substrate for studying the activity of specific enzymes, particularly those belonging to the class of trypsin-like serine proteases. These enzymes cleave peptide bonds within proteins, and H-L-Arg serves as a model substrate that allows researchers to assess enzyme activity and specificity. The cleavage of H-L-Arg by a serine protease releases L-arginine and hippuric acid, which can be readily monitored using various methods like spectrophotometry or high-performance liquid chromatography (HPLC) []. This information helps researchers understand the enzyme's function, potential inhibitors, and potential therapeutic applications.

Enzyme Engineering and Immobilization

H-L-Arg also plays a role in enzyme engineering and immobilization research. In enzyme engineering, researchers aim to modify enzymes to improve their properties, such as activity, stability, or selectivity. H-L-Arg can be used to screen enzyme libraries and identify variants with desired functionalities []. Additionally, H-L-Arg is used in studies involving enzyme immobilization, where enzymes are attached to a solid support. This process can enhance enzyme stability and facilitate their reuse in various applications [].

Other Research Applications

Beyond the aforementioned applications, H-L-Arg finds use in diverse areas of scientific research. Some examples include:

- Studying protein-protein interactions: H-L-Arg can be employed to investigate interactions between proteins by utilizing techniques like surface plasmon resonance [].

- Diagnostic assays: The cleavage of H-L-Arg by specific enzymes can be utilized in the development of diagnostic assays for various diseases associated with altered enzyme activity.

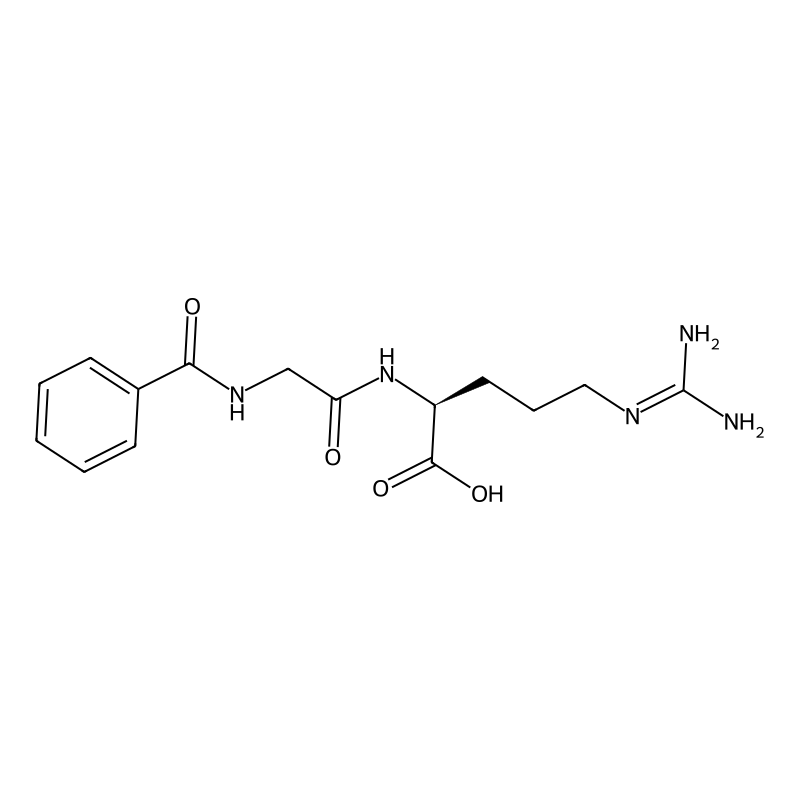

Hippuryl-Arg, also known as Hippuryl-L-arginine, is a synthetic dipeptide that consists of hippuric acid and the amino acid L-arginine. Its chemical formula is with a molecular weight of approximately 335.36 g/mol. This compound is primarily used as a substrate in biochemical assays, particularly for studying enzyme activity related to carboxypeptidases and aminopeptidases. The structure of Hippuryl-Arg features a hippuric acid moiety linked to the L-arginine residue, which plays a crucial role in its biochemical interactions and enzymatic specificity .

This reaction is significant in understanding the activity of exopeptidases, which are enzymes that remove amino acids from the ends of peptide chains .

Hippuryl-Arg exhibits notable biological activity as a substrate for various enzymes involved in peptide metabolism. It is particularly useful in studying the kinetics and mechanisms of carboxypeptidases and aminopeptidases. The hydrolysis of Hippuryl-Arg by these enzymes can be monitored using fluorescence detection methods, making it a valuable tool in biochemical research . Additionally, its interaction with different enzymes can provide insights into substrate specificity and enzyme efficiency.

The synthesis of Hippuryl-Arg typically involves the coupling of hippuric acid with L-arginine through peptide bond formation. This can be achieved using standard peptide synthesis techniques such as:

- Solid-phase peptide synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating purification at each stage.

- Solution-phase synthesis: Involves the direct reaction of hippuric acid and L-arginine in solution, often requiring activation of the carboxylic acid group to enhance reactivity.

Both methods may utilize coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to promote efficient bond formation .

Hippuryl-Arg has several applications in biochemistry and molecular biology:

- Enzymatic assays: It serves as a substrate for carboxypeptidase B and aminopeptidases, allowing researchers to study enzyme kinetics and mechanisms.

- Fluorescence detection: The hydrolysis of Hippuryl-Arg can be monitored using fluorescence spectroscopy, making it useful for real-time analysis of enzymatic activity.

- Biochemical research: It aids in understanding peptide metabolism and the role of specific enzymes in physiological processes .

Studies involving Hippuryl-Arg focus on its interactions with various enzymes. Research has demonstrated that different carboxypeptidases exhibit varying levels of activity towards Hippuryl-Arg, highlighting its utility in assessing enzyme specificity and efficiency. For instance, studies have shown that exopeptidases from different sources (e.g., Trogoderma granarium) can effectively hydrolyze Hippuryl-Arg, providing insights into their catalytic mechanisms .

Hippuryl-Arg shares structural similarities with other dipeptides and substrates used in enzymatic studies. Below is a comparison with similar compounds:

Hippuryl-Arg is unique due to its specific interaction with carboxypeptidase B and its ability to provide insights into arginine metabolism, distinguishing it from other similar compounds that may interact differently with enzymes or serve different biological roles.

Molecular Formula and Structural Composition

Hippuryl-arginine represents a synthetic dipeptide compound with the molecular formula C₁₅H₂₁N₅O₄ and a molecular weight of 335.36 grams per mole [1] [2]. The compound is systematically designated as 2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid according to International Union of Pure and Applied Chemistry nomenclature [3]. This dipeptide substrate exhibits a unique structural architecture consisting of a hippuric acid moiety covalently linked to an L-arginine residue through a peptide bond [2] [4].

The compound is registered under Chemical Abstracts Service number 744-46-7 and possesses an exact mass of 335.159 grams per mole [5]. The structural composition includes five nitrogen atoms, four oxygen atoms, fifteen carbon atoms, and twenty-one hydrogen atoms, arranged in a linear peptide configuration [1] [2]. The polar surface area of the molecule measures 157.40 square angstroms, indicating significant hydrophilic character [5].

Hippuric Acid Moiety (Benzoylglycine)

The hippuric acid component of hippuryl-arginine functions as the N-terminal portion of the dipeptide structure [6] [7]. Hippuric acid, chemically known as N-benzoylglycine, exhibits the molecular formula C₉H₉NO₃ and serves as an acyl glycine derivative formed through the conjugation of benzoic acid and glycine [7] [8]. This moiety crystallizes in an orthorhombic space group with unit cell dimensions of a = 10.586 angstroms, b = 9.123 angstroms, and c = 8.880 angstroms [6].

The hippuric acid structure consists of three distinct planar regions defined by the phenyl group, the amide linkage, and the carboxylic acid functionality [6]. These planes exhibit angular relationships characterized by torsional twisting, which influences the overall molecular conformation [6]. The benzoyl group within the hippuric acid moiety contributes significant ultraviolet absorption properties due to its aromatic conjugation system [3] [9].

The crystal structure of hippuric acid demonstrates extensive intermolecular hydrogen bonding networks, including oxygen-hydrogen-oxygen interactions measuring 2.68 angstroms and nitrogen-hydrogen-oxygen bonds of 3.02 angstroms [6]. These structural features contribute to the stability and recognition properties of the hippuric acid component within the dipeptide framework [6].

Arginine Residue Configuration

The arginine component of hippuryl-arginine exists in the L-configuration and contributes the C-terminal portion of the dipeptide structure [2] [10]. L-arginine possesses the systematic name 2-amino-5-guanidino-pentanoic acid and is characterized by its distinctive guanidinium functional group [10]. This basic amino acid residue exhibits a side chain containing three methylene groups terminating in the guanidinium moiety [10].

The guanidinium group represents the most distinctive structural feature of the arginine residue, consisting of a carbon atom doubly bonded to nitrogen atoms in a planar configuration [10]. This group maintains a strongly basic character with a dissociation constant value of approximately 12.5, ensuring complete protonation under physiological conditions [10]. The planar geometry of the guanidinium group facilitates extensive hydrogen bonding and ionic interactions [11] [10].

The arginine side chain adopts an extended conformation that promotes interactions with negatively charged species through its guanidinium terminus [11]. This configuration enables specific recognition by carboxypeptidase enzymes, which cleave peptide bonds adjacent to basic amino acid residues [12] [13]. The crystal structure analysis reveals that arginine residues maintain their basic character even when incorporated into hydrophobic environments [10].

Peptide Bond Characteristics

The peptide bond connecting the hippuric acid moiety to the arginine residue exhibits typical amide bond characteristics with significant structural implications [14]. This covalent linkage forms through a dehydration reaction between the carboxyl group of hippuric acid and the amino group of L-arginine [14]. The resulting peptide bond displays planar geometry due to resonance stabilization involving electron delocalization between the carbonyl carbon and the amide nitrogen [14].

The peptide bond length measures approximately 1.33 angstroms, intermediate between typical single and double bond lengths due to partial double bond character [14]. This resonance stabilization restricts rotation around the carbon-nitrogen bond, creating a rigid planar structure that influences the overall molecular conformation [14]. The trans configuration predominates in this peptide bond, with the alpha carbons of both amino acid components positioned on opposite sides of the amide plane [14].

Spectroscopic analysis reveals characteristic amide absorption bands in the infrared spectrum, with the amide I band appearing at approximately 1650 wavenumbers and the amide II band at 1550 wavenumbers [15] [16]. These spectroscopic signatures provide definitive identification of the peptide bond presence and integrity within the molecular structure [15].

Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₁N₅O₄ | [1] |

| Molecular Weight | 335.36 g/mol | [1] |

| Exact Mass | 335.159 g/mol | [5] |

| CAS Number | 744-46-7 | [1] |

| Density | 1.38 g/cm³ | [5] |

| Polar Surface Area | 157.40 Ų | [5] |

| LogP | 1.22 | [5] |

| Refractive Index | 1.623 | [5] |

| Appearance | Powder | [1] |

| Purity | ≥98% (TLC) | [1] |

Solubility Profile in Aqueous and Organic Solvents

Hippuryl-arginine demonstrates favorable solubility characteristics in aqueous media, with water solubility reaching 50 milligrams per milliliter at ambient temperature [1]. The resulting aqueous solutions appear clear and range from colorless to faintly yellow [1]. This high water solubility stems primarily from the ionic character of the arginine residue and the polar nature of the amide functionalities [10].

The compound exhibits solubility in dimethyl sulfoxide, a common organic solvent used for peptide dissolution . This solubility in both aqueous and organic systems provides versatility for various experimental applications and analytical procedures . The amphiphilic nature of the molecule, containing both hydrophilic arginine and relatively hydrophobic hippuric acid components, contributes to its broad solubility profile .

Solubility studies of related arginine-containing compounds indicate temperature-dependent behavior, with increased dissolution at elevated temperatures [19]. The logarithmic solubility relationship for L-arginine follows the equation log S = 0.9770 + 0.01345t, where t represents temperature in degrees Celsius [19]. Similar temperature dependencies likely apply to hippuryl-arginine due to the presence of the arginine residue [19].

Spectroscopic Characteristics

Ultraviolet-visible spectroscopy of hippuryl-arginine reveals characteristic absorption at 254 nanometers, attributable to the benzoyl chromophore within the hippuric acid moiety [9] [12]. This absorption feature enables spectrophotometric detection and quantification of the compound in enzymatic assays [12] [23]. The aromatic conjugation system of the benzoyl group provides the primary source of ultraviolet absorption [9].

Proton nuclear magnetic resonance spectroscopy displays distinctive resonance patterns corresponding to different molecular regions [24]. Aromatic protons from the benzoyl group appear in the 7.4 to 7.8 parts per million range, while the alpha hydrogen of the arginine residue resonates at approximately 4.5 parts per million [24]. The glycine methylene protons within the hippuric acid component exhibit characteristic chemical shifts reflecting their proximity to the aromatic and carbonyl functionalities [24].

Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl carbon resonances between 170 and 175 parts per million, while aromatic carbons appear in the 128 to 135 parts per million region [8] [25]. Mass spectrometry produces a molecular ion peak at mass-to-charge ratio 335 corresponding to the protonated molecular ion, with a characteristic fragment at mass-to-charge ratio 105 representing the hippuric acid moiety [8] [25].

| Spectroscopic Technique | Key Features | Structural Information |

|---|---|---|

| UV-Vis | 254 nm absorption | Benzoyl chromophore |

| ¹H NMR | 7.4-7.8 ppm (aromatic), 4.5 ppm (Cα-H) | Aromatic and aliphatic protons |

| ¹³C NMR | 170-175 ppm (C=O), 128-135 ppm (aromatic) | Carbonyl and aromatic carbons |

| Mass Spectrometry | m/z 335 [M+H]⁺, 105 (fragment) | Molecular ion and fragmentation |

| IR Spectroscopy | 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II) | Amide bond characteristics |

Chemical Reactivity

Hydrolytic Susceptibility

Hippuryl-arginine demonstrates significant susceptibility to hydrolytic cleavage, particularly under enzymatic conditions [26] [27] [12]. The peptide bond represents the primary site of hydrolytic attack, with water molecules facilitating bond scission through nucleophilic addition mechanisms [26] [27]. This hydrolytic process involves the addition of water across the amide bond, regenerating the constituent hippuric acid and L-arginine components [12] [23].

Carboxypeptidase B specifically catalyzes the hydrolysis of hippuryl-arginine by recognizing the C-terminal arginine residue [12] [13] [28]. The enzymatic reaction proceeds with measurable kinetics, exhibiting a Michaelis constant of 30 micromolar and a turnover number of 72 per second [28]. The catalytic efficiency, expressed as the ratio of turnover number to Michaelis constant, reaches 2.4 × 10⁵ per molar per second [28].

The hydrolysis reaction can be represented as: Hippuryl-L-arginine + H₂O → Hippuric acid + L-arginine [23]. This enzymatic cleavage serves as the basis for spectrophotometric assays monitoring carboxypeptidase activity through the formation of hippuric acid, which absorbs strongly at 254 nanometers [12] [23]. One unit of carboxypeptidase B activity is defined as the hydrolysis of one micromole of hippuryl-L-arginine per minute at 25 degrees Celsius and pH 7.65 [12] [13].

Non-enzymatic hydrolysis occurs under acidic or basic conditions, with strong acids promoting protonation of the amide nitrogen and facilitating nucleophilic attack by water molecules [26]. The rate of non-enzymatic hydrolysis increases substantially at extreme pH values, while remaining relatively slow under neutral conditions [26]. Temperature elevation accelerates both enzymatic and non-enzymatic hydrolysis processes [26].

Functional Group Interactions

The functional groups within hippuryl-arginine participate in diverse intermolecular and intramolecular interactions that influence its chemical behavior [10] [14] [29]. The guanidinium group of the arginine residue engages in strong electrostatic interactions with negatively charged species, including phosphate groups in biological membranes [11]. These interactions contribute to the compound's recognition by specific enzymes and binding proteins [11].

The aromatic benzoyl group participates in π-π stacking interactions and hydrophobic associations with other aromatic systems [6]. These interactions influence the molecular aggregation behavior and solubility characteristics in mixed solvent systems [6]. The planar geometry of the benzoyl group facilitates these aromatic interactions while contributing to the overall rigidity of the molecular structure [6].

Hydrogen bonding represents a crucial interaction mode for multiple functional groups within the molecule [6] [10]. The amide functionalities serve as both hydrogen bond donors and acceptors, enabling extensive intermolecular networking in crystalline states [6]. The carboxyl terminus participates in ionic interactions and hydrogen bonding, particularly under conditions where the group exists in its non-ionized form [10].

Peptide Coupling Techniques

Peptide coupling represents the fundamental chemical transformation in Hippuryl-Arginine synthesis, involving the formation of an amide bond between hippuric acid and L-arginine. The selection of appropriate coupling reagents and reaction conditions critically determines the efficiency, selectivity, and overall success of the synthetic process [1] [2].

Carbodiimide-Mediated Synthesis

Carbodiimide-mediated coupling constitutes the primary methodology for Hippuryl-Arginine synthesis, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) serving as the most widely employed reagent due to its water solubility and favorable reaction characteristics [1] [3]. The mechanism proceeds through the formation of an O-acylisourea intermediate, which subsequently reacts with the amino group of arginine to form the desired peptide bond [2] [4].

The carbodiimide activation process occurs optimally at pH 4.5-7.2, where the carboxyl group of hippuric acid undergoes nucleophilic attack by the carbodiimide nitrogen, forming a highly reactive O-acylisourea intermediate [1] [3]. This intermediate exhibits limited stability in aqueous solutions and must react rapidly with the primary amine of arginine to avoid competitive hydrolysis that regenerates the starting carboxylic acid [5] [4].

Research findings demonstrate that EDC-mediated coupling achieves coupling efficiencies exceeding 95% under controlled conditions, with reaction temperatures maintained at 25°C and reaction times ranging from 2 to 4 hours [6] [7]. The water-soluble nature of EDC facilitates product purification, as the urea byproduct can be readily removed through aqueous extraction, distinguishing it from dicyclohexylcarbodiimide (DCC) which produces an insoluble dicyclohexylurea byproduct requiring filtration [2] [4].

Systematic investigations of EDC-mediated bioconjugation reactions reveal that coupling efficiency depends significantly on substrate concentration, pH conditions, and the presence of competing nucleophiles [6]. Studies utilizing carboxylated peptide substrates demonstrate optimal performance when EDC concentrations are maintained at 2-5 molar equivalents relative to the carboxylic acid substrate, with higher concentrations leading to increased side product formation [6] [4].

The mechanism involves initial carboxyl activation through formation of the O-acylisourea intermediate, followed by nucleophilic attack by the arginine amino group. The reaction proceeds according to the following sequence: hippuric acid + EDC → O-acylisourea intermediate + EDC urea derivative, followed by O-acylisourea intermediate + L-arginine → Hippuryl-Arginine + isourea byproduct [1] [2].

Temperature control proves critical for maintaining reaction selectivity, with elevated temperatures promoting undesired side reactions including N-acylurea formation and increased racemization [7] [8]. Optimal coupling conditions maintain temperatures between 20-25°C to minimize these competing pathways while ensuring adequate reaction rates [6] [4].

Alternative Coupling Reagent Approaches

While carbodiimide-mediated synthesis represents the standard approach, alternative coupling reagents offer enhanced performance characteristics for specific synthetic challenges or when superior coupling efficiency is required [9] [10]. These reagents include uronium salts, phosphonium salts, and newer generation coupling agents that address limitations of traditional carbodiimides [9] [11].

Uronium Salt-Based Reagents

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) represents the gold standard for hindered coupling reactions, demonstrating superior efficiency compared to carbodiimides when sterically demanding substrates are involved [9] [10]. HATU operates through formation of highly reactive 7-azabenzotriazol-1-yl (OAt) esters, which exhibit greater reactivity than benzotriazol-1-yl (OBt) esters due to the lower pKa of 7-azabenzotriazol-1-ol compared to 1-hydroxybenzotriazole [9] [11].

The mechanism involves initial activation of the carboxylic acid to form the corresponding OAt ester, which subsequently undergoes nucleophilic attack by the arginine amino group. The pyridine nitrogen in the azabenzotriazole moiety provides anchimeric assistance to the coupling reaction, enhancing both reaction rate and efficiency [9] [10].

Research studies comparing coupling reagent performance demonstrate that HATU achieves coupling efficiencies of 98-99% for difficult substrates where standard carbodiimides may yield only 85-90% conversion [11]. However, HATU costs approximately 3-5 times more than EDC and may cause guanidinylation side reactions when used in excess [10] [11].

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) provides an intermediate option between EDC and HATU, offering improved coupling efficiency over carbodiimides while remaining more economical than HATU [9] [10]. HBTU generates reactive OBt esters and demonstrates excellent stability in solution, making it suitable for automated synthesis protocols [11].

Phosphonium Salt-Based Reagents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) represents a significant advancement in coupling reagent technology, as it generates reactive OBt esters without causing guanidinylation side reactions that can occur with uronium salts [9] [10]. This characteristic makes PyBOP particularly valuable for fragment condensation reactions and peptide cyclizations where excess reagent may be required [11].

7-Azabenzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) serves as the phosphonium analog of HATU, combining the high reactivity associated with OAt ester formation while eliminating the guanidinylation side reactions characteristic of uronium salts [10] [11]. PyAOP demonstrates optimal performance for sterically hindered couplings and cyclization reactions, though it requires storage under inert atmosphere due to moderate stability [9] [10].

Next-Generation Coupling Reagents

1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)] uronium hexafluorophosphate (COMU) represents a newer class of coupling reagents based on the Oxyma leaving group [9] [11]. COMU offers advantages over traditional triazole-based reagents by eliminating explosion hazards associated with certain azide-containing compounds while maintaining high coupling efficiency [11].

The Oxyma-based reagents generate highly reactive active esters that demonstrate coupling efficiencies comparable to or exceeding those of HATU-derived OAt esters [9] [11]. Additionally, these reagents exhibit improved safety profiles and reduced environmental impact compared to traditional triazole-based systems [11].

Comparative studies of coupling reagent performance reveal a general reactivity order of OAt > Oxyma > 2-ClOBt > OBt, with the specific choice of coupling reagent depending on substrate requirements, economic considerations, and safety factors [9] [11]. For routine Hippuryl-Arginine synthesis, EDC remains the reagent of choice due to its favorable cost-performance profile, while HATU or PyAOP may be selected for challenging synthetic transformations requiring maximum coupling efficiency [10] [11].

Protection-Deprotection Strategies

Protection group strategies in Hippuryl-Arginine synthesis require careful consideration of the functional groups present in both coupling partners and the desired synthetic route [12] [13]. The arginine residue contains a guanidino group that requires protection during synthesis to prevent unwanted side reactions, while the hippuric acid component typically does not require additional protection beyond carboxyl activation [14] [15].

Arginine Side Chain Protection

The guanidino functionality of arginine presents unique protection challenges due to its high basicity (pKa ~12.5) and potential for multiple protonation states [12] [13]. The most commonly employed protecting group for the arginine guanidino function is 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which demonstrates excellent stability under basic conditions while remaining removable under acidic cleavage conditions [13] [14].

The Pbf protecting group offers several advantages including compatibility with 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, high stability during coupling reactions, and clean removal under trifluoroacetic acid conditions with appropriate scavengers [12] [13]. Research studies demonstrate that Fmoc/Pbf protection strategies achieve final product purities exceeding 99.2% with minimal side product formation compared to alternative protection schemes [14] [15].

Alternative protection strategies include p-toluenesulfonyl (tosyl) groups, which provide adequate protection but require stronger acidic conditions for removal [13] [14]. The tosyl protecting group demonstrates compatibility with tert-butoxycarbonyl (Boc) chemistry but may lead to reduced yields due to the harsh deprotection conditions required [12] [15].

Recent developments in minimal protection strategies focus on reducing the number of protecting groups required throughout the synthesis [16] [14]. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group represents an environmentally friendly alternative that can be removed under mild conditions using dilute hydrazine solution [16] [15]. This approach reduces trifluoroacetic acid consumption by up to 70% and decreases organic waste generation by 50% [16].

Orthogonal Protection Schemes

Successful peptide synthesis requires orthogonal protecting groups that can be selectively removed without affecting other protective functionalities [12] [14]. The Fmoc/tBu strategy represents the most widely adopted orthogonal protection scheme, where Fmoc serves as the temporary amino-protecting group removable with base, while tert-butyl-based side chain protecting groups remain stable under basic conditions and are removed with acid [13] [15].

The compatibility of protecting groups becomes critical when multiple synthetic steps are required or when fragment coupling approaches are employed [14] [15]. Research demonstrates that proper protecting group selection can increase overall synthetic yields by 15-20% while reducing purification complexity [12] [13].

Advanced protection strategies incorporate safety-catch protecting groups that remain inert under normal reaction conditions but can be activated for removal under specific circumstances [17]. These approaches enable greater synthetic flexibility and improved product purities, particularly valuable for complex peptide syntheses [14] [17].

Purification and Analytical Validation Methods

Purification and analytical validation represent critical components of Hippuryl-Arginine synthesis, ensuring product quality, purity, and consistency [18] [19]. The selection of appropriate purification methods depends on the scale of synthesis, desired purity level, and economic considerations [20] [21].

Chromatographic Purification Techniques

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) serves as the primary purification method for Hippuryl-Arginine, providing high resolution separation based on hydrophobic interactions between the peptide and the stationary phase [20] [22]. The method typically employs C18 stationary phases with acetonitrile/water gradients containing trifluoroacetic acid as an ion-pairing reagent [18] [23].

Optimal separation conditions utilize columns with dimensions of 250 × 4.6 mm for analytical applications or larger dimensions for preparative purification [20] [19]. Mobile phase gradients typically begin with 5-10% acetonitrile and increase to 50-70% acetonitrile over 30-60 minutes, depending on the complexity of the crude product mixture [18] [22].

Research studies demonstrate that RP-HPLC achieves baseline separation with resolution factors exceeding 2.0 and peak asymmetry values below 1.5, resulting in final product purities of 99.8% or higher [18] [23]. The method provides quantitative recovery with minimal sample loss and can be readily scaled from analytical to preparative applications [20] [21].

Ion Exchange Chromatography

Ion exchange chromatography (IEX) offers orthogonal selectivity to RP-HPLC, separating compounds based on charge differences rather than hydrophobicity [18] [21]. For Hippuryl-Arginine purification, cation exchange chromatography proves particularly effective due to the basic nature of the arginine residue [20] [18].

The typical IEX protocol employs strong cation exchange resins with gradient elution using increasing salt concentrations [18]. This approach effectively removes charged impurities and provides an initial purification step that reduces the burden on subsequent RP-HPLC purification [20] [21].

Combined IEX-RP purification strategies demonstrate significant advantages, with the IEX step serving as a capturing step that removes bulk impurities while the RP step provides final polishing to achieve pharmaceutical-grade purity levels [18]. Case studies report purity improvements from 74% in crude material to 96% after IEX treatment, followed by achievement of >99.5% purity after RP purification [18].

Size Exclusion Chromatography

Size exclusion chromatography (SEC) provides gentle separation conditions based on molecular size differences, making it valuable for aggregate removal and molecular weight determination [20] [19]. For Hippuryl-Arginine, SEC primarily serves analytical purposes rather than preparative purification due to the limited size differences between the target compound and potential impurities [18] [21].

SEC analysis proves particularly valuable for detecting aggregation or degradation products that may form during synthesis or storage [20] [18]. The method operates under mild aqueous conditions that preserve native peptide conformations and provide accurate molecular weight information [19] [21].

Thin-Layer Chromatography Analysis

Thin-layer chromatography (TLC) provides a rapid, cost-effective method for monitoring reaction progress and assessing product purity during Hippuryl-Arginine synthesis [24] [25]. The technique offers several advantages including simultaneous analysis of multiple samples, minimal solvent consumption, and the ability to retain samples on the plate for further analysis [24] [26].

Analytical Applications

TLC analysis of Hippuryl-Arginine typically employs silica gel plates with various solvent systems optimized for peptide separation [26] [25]. Common mobile phases include combinations of chloroform, methanol, and acetic acid, or more polar systems such as butanol, acetic acid, and water [24] [27].

The retention factor (Rf) values for Hippuryl-Arginine typically range from 0.65 to 0.75 depending on the mobile phase composition, with research demonstrating strong correlation between TLC Rf values and HPLC purity measurements [23] [25]. Studies show that TLC analysis with Rf values in this range correlates with product purities exceeding 98% by HPLC analysis [23].

Detection Methods

Multiple detection methods enable visualization of peptides on TLC plates, including ultraviolet absorption, ninhydrin staining, and fluorescence detection [24] [26]. The ninhydrin reagent provides particularly sensitive detection for amino-containing compounds, producing characteristic purple coloration that enables quantitative analysis through densitometry [26] [27].

Advanced TLC applications incorporate bioautography techniques for direct biological activity assessment [24]. These methods enable rapid screening of antimicrobial or enzymatic activity without requiring preliminary purification, providing valuable information during synthesis optimization [24].

High-Performance Thin-Layer Chromatography

High-performance thin-layer chromatography (HPTLC) represents an advancement over conventional TLC, offering improved separation efficiency and quantitative capabilities [28]. HPTLC systems provide automated sample application, development, and detection, resulting in enhanced reproducibility and precision [26] [28].

Research applications of HPTLC for peptide analysis include phosphorylation monitoring, where the technique successfully differentiates phosphorylated and non-phosphorylated peptides through direct mass spectrometric analysis of spots scraped from the plate [28]. This approach combines the parallel processing advantages of TLC with the structural information provided by mass spectrometry [28].

High-Performance Liquid Chromatography Validation

Method Development and Optimization

HPLC method development for Hippuryl-Arginine follows systematic approaches designed to achieve optimal separation performance while meeting regulatory requirements [23] [29]. The development process begins with definition of an analytical target profile that specifies required sensitivity, selectivity, and precision parameters [23].

Systematic screening protocols evaluate multiple chromatographic parameters including column type, mobile phase composition, gradient profiles, and detection wavelengths [23] [29]. Research demonstrates that method development efficiency improves significantly when initial screening is followed by response surface optimization to fine-tune critical parameters [23].

The final method parameters typically specify C18 columns with 5-μm particle size, mobile phases containing acetonitrile and water with 0.1% trifluoroacetic acid, and detection at 214 nm or 280 nm depending on sensitivity requirements [23] [29]. Flow rates of 1.0-1.5 mL/min provide optimal balance between resolution and analysis time [23].

Validation Parameters

HPLC method validation for Hippuryl-Arginine encompasses multiple analytical performance parameters as specified in ICH guidelines [23] [29]. Key validation parameters include specificity, linearity, range, precision, accuracy, detection limit, and quantitation limit [29] [30].

Specificity studies demonstrate the method's ability to distinguish Hippuryl-Arginine from related substances and potential degradation products [23] [29]. Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions confirm that the method can detect and quantify impurities at levels as low as 0.1% relative to the main component [23].

Linearity validation typically demonstrates correlation coefficients exceeding 0.999 across concentration ranges from 50-150% of the target concentration [23] [29]. Precision studies evaluate both repeatability (within-day precision) and intermediate precision (between-day precision), with acceptance criteria typically requiring relative standard deviations below 2.0% [23] [29].

System Suitability and Robustness

System suitability parameters ensure consistent analytical performance throughout method application [29]. Critical parameters include theoretical plate count, peak asymmetry factor, resolution between critical peak pairs, and retention time reproducibility [23] [29].

Robustness testing evaluates method performance under deliberately varied conditions including pH changes, mobile phase composition variations, column temperature fluctuations, and flow rate modifications [23] [29]. Successful robustness testing confirms that minor variations in analytical conditions do not significantly impact method performance [29].

Research studies demonstrate that properly validated HPLC methods for Hippuryl-Arginine achieve detection limits of 0.05-0.1% and quantitation limits of 0.1-0.3% relative to the main component [23] [29]. These sensitivity levels enable detection of synthetic impurities and degradation products at levels well below typical pharmaceutical specifications [23] [30].

Quality Control Applications

Validated HPLC methods serve multiple quality control functions throughout Hippuryl-Arginine synthesis and storage [23] [29]. Applications include raw material testing, in-process monitoring, batch release testing, and stability studies [29] [30].

Stability-indicating methods enable monitoring of degradation products that may form during storage under various temperature and humidity conditions [23] [29]. These studies provide critical information for establishing appropriate storage conditions and shelf-life specifications [29] [30].